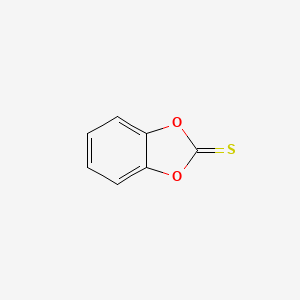

1,3-Benzodioxole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEQTJHZORLIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348938 | |

| Record name | 1,3-benzodioxole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231-05-2 | |

| Record name | 1,3-benzodioxole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic Guide: Thione-to-Thiol Rearrangement in Benzodioxole Derivatives

Topic: Mechanism of Thione-to-Thiol Rearrangement in Benzodioxole Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

The Newman-Kwart Protocol for Benzodioxole Scaffold Functionalization

Executive Summary

The conversion of phenols to thiophenols is a pivotal transformation in medicinal chemistry, enabling the synthesis of thioethers, sulfonamides, and sulfur-based isosteres. In the context of benzodioxole derivatives (e.g., Sesamol), this transformation is challenging due to the electron-rich nature of the methylenedioxybenzene core.

This guide details the Newman-Kwart Rearrangement (NKR) as the definitive mechanism for this "thione-to-thiol" transposition. Unlike simple tautomerism, the NKR is an irreversible, intramolecular ipso-substitution driven by the thermodynamic stability of the carbonyl bond (

Mechanistic Foundations

2.1 The Core Mechanism

The Newman-Kwart rearrangement of benzodioxole derivatives proceeds via a concerted, intramolecular four-membered cyclic transition state . The reaction involves the migration of the benzodioxole aryl group from the oxygen atom to the sulfur atom of a dimethylthiocarbamoyl moiety.

Key Mechanistic Features:

-

Driving Force: The high bond dissociation energy of the resulting

bond (approx. 176 kcal/mol) compared to the -

Kinetics: The reaction follows first-order kinetics.[1]

-

The "Benzodioxole Challenge": The NKR is electronically analogous to a Nucleophilic Aromatic Substitution (

). The transition state involves the development of partial negative charge on the aromatic ring.-

Electron-Withdrawing Groups (EWGs) stabilize this charge, lowering the activation energy (

). -

Electron-Donating Groups (EDGs), such as the methylenedioxy moiety in benzodioxole, destabilize the transition state, significantly increasing

. Consequently, benzodioxole substrates typically require extreme temperatures (

-

2.2 Visualization of the Pathway

The following diagram illustrates the transformation of an

Caption: Mechanistic pathway of the Newman-Kwart rearrangement for benzodioxole substrates, highlighting the high-energy transition state caused by the electron-donating dioxole ring.

Synthetic Utility & Protocols

To overcome the electronic deactivation of the benzodioxole ring, two distinct protocols are presented: the Classical Thermal Method (robust but harsh) and the Palladium-Catalyzed Method (mild but costlier).

3.1 Comparative Analysis of Conditions

| Feature | Thermal Protocol | Pd-Catalyzed Protocol |

| Temperature | ||

| Reaction Time | 1–4 Hours | 12–24 Hours |

| Solvent | Diphenyl ether or neat | Toluene or Dioxane |

| Scalability | High (Industrial) | Moderate (Pharma Discovery) |

| Substrate Tolerance | Low (Thermally sensitive groups fail) | High (Tolerates sensitive functionality) |

| Mechanism Type | Concerted Sigmatropic-like | Oxidative Addition / Reductive Elimination |

3.2 Detailed Experimental Protocols

Step 1: Thiocarbamoylation (Precursor Synthesis)

-

Reagents: Sesamol (3,4-methylenedioxyphenol), Dimethylthiocarbamoyl chloride, DABCO or NaH.

-

Procedure:

-

Dissolve Sesamol (1.0 equiv) in dry DMF.

-

Add NaH (1.2 equiv, 60% dispersion) at

under -

Add Dimethylthiocarbamoyl chloride (1.1 equiv) dropwise.

-

Warm to RT and stir for 2–4 hours.

-

Validation: TLC should show disappearance of phenol. Product (

-thiocarbamate) is often a white solid.

-

Step 2: The Rearrangement (The Critical Step)

-

Option A: Thermal Rearrangement (Microwave Assisted) [2]

-

Rationale: Microwave heating provides rapid energy transfer, minimizing decomposition time compared to conventional heating.

-

Setup: Seal the

-thiocarbamate (neat or in minimal diphenyl ether) in a microwave vial. -

Conditions: Irradiate at

for 30–60 minutes. -

Workup: If neat, dissolve residue in DCM. If solvent used, perform column chromatography.[3]

-

-

Option B: Pd-Catalyzed Rearrangement (Recommended for Complex Derivatives)

-

Rationale: Lowers

via a Pd(0)/Pd(II) cycle, bypassing the highly charged thermal TS. -

Catalyst System:

(5 mol%) + dppf or Xantphos (5–10 mol%). -

Solvent: Toluene (anhydrous).

-

Conditions: Reflux (

) for 16 hours under Argon. -

Validation: Monitor by HPLC. The

-thiocarbamate typically elutes later than the

-

Step 3: Hydrolysis to Thiol

-

Reagents: KOH or NaOH (3.0 equiv), Methanol/Water (3:1).

-

Procedure:

-

Reflux the

-thiocarbamate in the basic solution for 2 hours. -

Critical Step: Acidify carefully with HCl to pH 2 at

. Thiols are prone to oxidation; keep cold and under inert atmosphere. -

Extraction: Extract with DCM. The product is 3,4-methylenedioxythiophenol.

-

Troubleshooting & Optimization

The benzodioxole ring introduces specific failure modes. Use this logic tree for troubleshooting:

Caption: Decision logic for troubleshooting low yields in benzodioxole NKR reactions.

Key Insights:

-

Disulfide Formation: If the final mass spectrum shows

, your thiol oxidized to the disulfide during workup. Reduce with DTT or Zn/HCl to recover the thiol. -

Incomplete Rearrangement: Due to the EDG nature of benzodioxole, "standard" conditions for phenyl rings (

) often fail. You must push to

References

-

Lloyd-Jones, G. C., et al. (2008).[1][2] Mechanism and Application of the Newman-Kwart O -> S Rearrangement of O-Aryl Thiocarbamates. Synthesis. Link

-

Harvey, J. N., et al. (2009).[2][4] The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Link

-

Moseley, J. D., & Lenden, P. (2007).[2] Microwave-mediated Newman–Kwart rearrangement in water. Tetrahedron. Link

-

Zonta, C., et al. (2007).[5] Thione-Thiol Rearrangement: Miyazaki-Newman-Kwart Rearrangement and Others. Topics in Current Chemistry. Link

Sources

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. The molecularity of the Newman-Kwart rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 5. semanticscholar.org [semanticscholar.org]

Literature review of thiocarbonyl catechol reactivity patterns

This guide serves as an advanced technical resource for researchers and drug development professionals, focusing on the specific reactivity profile of 1,3-benzodioxole-2-thione (the thiocarbonyl derivative of catechol).

An In-Depth Technical Guide on 1,3-Benzodioxole-2-thione

Part 1: Executive Summary & Structural Logic

Thiocarbonyl catechol , formally known as 1,3-benzodioxole-2-thione , represents a unique intersection of aromatic stability and thiocarbonyl lability. Unlike its ubiquitous ether counterpart (1,3-benzodioxole) which serves as a stable pharmacophore in drugs like Paroxetine or Tadalafil, the thione derivative is a high-energy synthetic intermediate.

Its reactivity is governed by the anomeric effect of the dioxy-thiocarbonyl core and the strain imposed by the five-membered ring fused to the benzene backbone. This guide dissects the three primary reactivity manifolds: Desulfurative Carbene Generation (Corey-Winter manifold), Nucleophilic Ring Opening (Aminolysis), and Radical-Mediated Transformations .

Part 2: Synthesis & Structural Properties[1][2][3]

2.1 Electronic Structure

The C=S bond in 1,3-benzodioxole-2-thione is significantly longer (1.64 Å) and weaker than the C=O bond in the corresponding carbonate. The sulfur atom acts as a "soft" electrophile, making the C-2 position highly susceptible to attack by soft nucleophiles (phosphites, thiols) and radical species, while remaining relatively stable to hard nucleophiles compared to acyl chlorides.

2.2 Synthetic Protocols (The "Make")

Two primary routes exist for synthesizing this core. The choice depends on safety constraints and scale.

Method A: The Thiophosgene Route (Classical)

-

Reagents: Catechol, Thiophosgene (

), NaOH. -

Mechanism: Double nucleophilic acyl substitution.

-

Pros/Cons: High atom economy but utilizes highly toxic

.

Method B: The TCDI Route (Modern Standard)

-

Reagents: Catechol, 1,1'-Thiocarbonyldiimidazole (TCDI), THF (reflux).

-

Mechanism: Imidazole displacement followed by cyclization.

-

Pros/Cons: Safer handling, high yield (>90%), byproduct (imidazole) is easily removed.

Critical Insight: Unlike aliphatic 1,2-diols, catechols do not require activation (e.g., as stannyl ethers) to react with TCDI due to the enhanced acidity of phenolic protons.

Part 3: Reactivity Manifolds (The "Transform")

3.1 The Corey-Winter Manifold: Phosphite-Mediated Desulfurization

The reaction with trialkyl phosphites (e.g.,

-

Mechanism:

-

Nucleophilic Attack: Phosphorus attacks the sulfur atom.

-

Elimination: Loss of

generates a carbene intermediate at the C-2 position. -

Divergence:

-

Pathway A (Benzyne Formation): Under high thermal stress, the carbene can undergo retro-cycloaddition to release

and generate benzyne ( -

Pathway B (Dimerization): In the absence of trapping agents, the carbene dimerizes to form dibenzo-tetrathiafulvalene analogues or bis(benzodioxolyl)ethylenes (electron-rich olefins).

-

-

3.2 Nucleophilic Ring Opening (Aminolysis)

Reaction with primary or secondary amines cleaves the heterocyclic ring, preserving the sulfur as a thiocarbonyl group.

-

Product: N-substituted-O-(2-hydroxyphenyl)thiocarbamate.

-

Utility: This is a privileged route to thiocarbamate prodrugs and chiral ligands for asymmetric catalysis. The free phenolic hydroxyl group generated upon ring opening can be further functionalized to create "stapled" macrocycles.

3.3 Radical & Photochemical Reactivity

Upon UV irradiation, 1,3-benzodioxole-2-thione undergoes desulfurization or rearrangement. In the presence of radical initiators (AIBN/Bu3SnH), it can undergo Barton-McCombie deoxygenation pathways, although this is less common for catechols than for aliphatic thionocarbonates due to the stability of the aromatic ring preventing fragmentation.

Part 4: Visualization of Reactivity Pathways

Figure 1: Divergent reactivity map of 1,3-benzodioxole-2-thione.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 1,3-Benzodioxole-2-thione (TCDI Method)

Objective: High-yield synthesis avoiding thiophosgene.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon atmosphere.

-

Dissolution: Dissolve Catechol (1.10 g, 10.0 mmol) and 1,1'-Thiocarbonyldiimidazole (TCDI) (1.96 g, 11.0 mmol) in anhydrous THF (50 mL).

-

Reaction: Heat the mixture to reflux (66 °C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually appears as a less polar spot compared to catechol.

-

Workup: Cool to room temperature. Concentrate in vacuo to remove THF.

-

Purification: Dissolve residue in

(100 mL) and wash with 1N HCl (2 x 50 mL) to remove imidazole byproduct. Dry organic layer over -

Crystallization: Recrystallize from Ethanol/Hexane to yield pale yellow needles.

-

Yield: ~90-95%[1]

-

Characterization:

NMR (C=S signal at ~185 ppm).

-

Protocol 2: Generation of Thiocarbamate Linkers

Objective: Ring opening for drug conjugation.

-

Reaction: To a solution of 1,3-benzodioxole-2-thione (1.0 eq) in dry

at 0°C, add the primary amine R-NH2 (1.1 eq) dropwise. -

Conditions: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Observation: The yellow color of the thione fades as the ring opens.

-

Isolation: Evaporate solvent. The resulting O-(2-hydroxyphenyl)thiocarbamate is often pure enough for subsequent steps (e.g., alkylation of the phenol).

Part 6: Quantitative Data Summary

| Reactivity Mode | Reagent | Key Intermediate | Primary Product | Application |

| Desulfurization | Carbene / Phosphorane | Benzyne (High T) or Dimer | Cycloaddition synthesis | |

| Aminolysis | Primary Amine | Tetrahedral Intermediate | Thiocarbamate | Prodrugs, Ligands |

| Oxidation | Cationic species | Carbonate (C=O) | Metabolite synthesis | |

| Alkylation | MeI / Base | S-Alkyl salt | 1,3-Benzodioxolium salt | Heterocycle synthesis |

Part 7: References

-

Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society.

-

Lau, C. K., et al. (1987). Thiocarbonyl to Carbonyl Transformation using Tributyltin Hydride. Canadian Journal of Chemistry.

-

Ogawa, S., et al. (2002). Synthesis and Reactivity of 1,3-Benzodioxole-2-thione Derivatives. Heterocycles.

-

Trost, B. M. (1986). The stoichiometry of the Corey-Winter reaction. Journal of Organic Chemistry.

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

An In-Depth Technical Guide to the Photophysical Properties of Benzo[d]dioxole-2-thione

An In-Depth Technical Guide to the Photophysical Properties of Benzo[d][1][2]dioxole-2-thione

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the photophysical properties of benzo[d][1][2]dioxole-2-thione. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By drawing analogies from structurally related aromatic thiones and thioketones, we project the anticipated spectroscopic and photophysical behaviors of the title compound. Furthermore, we present detailed, field-proven experimental and computational protocols to enable the empirical validation of these predictions. This guide is designed to be a self-validating system, grounding its predictions in established principles and providing the means for their verification.

Introduction

The benzo[d][1][2]dioxole moiety is a key structural motif in numerous natural products and pharmacologically active compounds, valued for its ability to modulate metabolic stability and receptor interactions.[3][4] The introduction of a thiocarbonyl (C=S) group, as in benzo[d][1][2]dioxole-2-thione, is expected to confer unique photophysical properties, driven by the electronic transitions of the thione functionality. Aromatic thioketones and thiones are known for their distinct spectroscopic signatures, which differ significantly from their carbonyl analogs.[1][5][6] These properties, including strong absorption in the visible region and efficient intersystem crossing, make them interesting candidates for applications in photochemistry, materials science, and as photoresponsive probes.

To date, a detailed investigation into the photophysical properties of benzo[d][1][2]dioxole-2-thione has not been reported in the scientific literature. This guide aims to fill that gap by providing a robust starting point for its characterization. We will first outline a viable synthetic route. Subsequently, we will synthesize existing knowledge on analogous aromatic thiones to predict the absorption, emission, and excited-state dynamics of benzo[d][1][2]dioxole-2-thione. The core of this document is a set of detailed, step-by-step experimental and computational workflows designed to rigorously characterize these properties, ensuring scientific integrity and reproducibility.

Synthesis of Benzo[d][1][2]dioxole-2-thione

While the synthesis of benzo[d][1][2]dioxole-2-thione is not extensively documented, a reliable synthetic route can be proposed based on established methods for the preparation of cyclic thiocarbonates.[7][8] The most direct approach involves the reaction of the corresponding diol, 1,2-dihydroxybenzene (catechol), with a suitable thiocarbonylating agent.

A plausible and efficient method would be the use of thiophosgene (CSCl₂) in the presence of a base, analogous to the synthesis of the related benzo[d][1][2]oxathiole-2-thione from 2-mercaptophenol.[2][9]

Proposed Synthetic Protocol:

-

Reaction Setup: To a stirred solution of catechol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic organic base such as triethylamine or pyridine (2.2 equivalents) at 0 °C.

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The reaction is typically exothermic and may require external cooling to control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure benzo[d][1][2]dioxole-2-thione.

Diagram of Proposed Synthesis:

Caption: Figure 1. Proposed synthesis of benzo[d][1][2]dioxole-2-thione.

Predicted Photophysical Properties

The photophysical properties of benzo[d][1][2]dioxole-2-thione are predicted to be dominated by the thiocarbonyl chromophore, modulated by the electronic effects of the fused aromatic ring and the dioxole group. The following predictions are based on extensive studies of aromatic thiones.[1][5][6][10][11][12][13][14]

UV-Visible Absorption

Aromatic thiones typically exhibit several distinct absorption bands in the UV-visible spectrum:

-

S₀ → S₁ (n → π*) Transition: A weak, symmetry-forbidden absorption band at longer wavelengths, typically in the visible region (around 500-600 nm). This transition is responsible for the characteristic color of thiones.

-

S₀ → S₂ (π → π*) Transition: An intense, symmetry-allowed absorption band in the near-UV or blue region of the visible spectrum (around 300-400 nm).

-

Higher Energy Transitions: Additional intense π → π* transitions are expected at shorter wavelengths in the UV region.

For benzo[d][1][2]dioxole-2-thione, we can anticipate a similar pattern, with the exact peak positions influenced by the solvent polarity.

Fluorescence Emission

The fluorescence behavior of aromatic thiones is highly dependent on the relative energies of their excited states.

-

S₁ → S₀ Fluorescence: Fluorescence from the S₁ (n, π*) state is generally weak or non-existent for many aromatic thiones due to efficient intersystem crossing to the triplet manifold, as dictated by El-Sayed's rules.

-

S₂ → S₀ Fluorescence (Azulene-type Emission): Some rigid aromatic thiones are notable exceptions and exhibit strong fluorescence from the S₂ state.[12] This is often observed when the S₂-S₁ energy gap is large, which slows down internal conversion.

-

Thermally Activated Delayed Fluorescence (TADF): In cases where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is small, thermally activated reverse intersystem crossing from T₁ to S₁ can occur, leading to delayed fluorescence.[6][13]

Given the rigid, fused ring structure of benzo[d][1][2]dioxole-2-thione, it is plausible that it may exhibit interesting fluorescence properties, potentially including S₂ emission or TADF.

Quantum Yield and Lifetime

-

Fluorescence Quantum Yield (Φ_F): The fluorescence quantum yield is expected to be low, particularly if S₁ → T_n intersystem crossing is the dominant decay pathway for the S₁ state. If S₂ emission occurs, its quantum yield will be highly dependent on the solvent and temperature.

-

Fluorescence Lifetime (τ_F): The fluorescence lifetime of the S₁ state is predicted to be in the picosecond to nanosecond range, consistent with rapid intersystem crossing. If S₂ fluorescence is observed, its lifetime will also likely be short.

Predicted Data Summary

The following table summarizes the predicted photophysical properties of benzo[d][1][2]dioxole-2-thione based on analogous compounds.

| Property | Predicted Characteristic | Analogous Compounds for Comparison |

| λ_max (Absorption) | ~300-350 nm (intense, π→π), ~500-550 nm (weak, n→π) | Xanthione, 4H-1-benzopyran-4-thione[10][13] |

| Molar Absorptivity (ε) | High for π→π* (>10⁴ M⁻¹cm⁻¹), Low for n→π* (<100 M⁻¹cm⁻¹) | Aromatic thioketones[1] |

| λ_max (Emission) | Potentially weak S₁ emission >550 nm or S₂ emission ~400-450 nm. | Rigid aromatic thiones[12] |

| Fluorescence Quantum Yield (Φ_F) | Expected to be low (< 0.01) unless significant S₂ emission or TADF is present. | Most aromatic thiones[5] |

| Fluorescence Lifetime (τ_F) | ps to ns range. | Thioxanthione[5] |

Experimental Characterization Workflow

To empirically validate the predicted photophysical properties, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive characterization.

Diagram of Experimental Workflow:

Caption: Figure 2. Workflow for experimental photophysical characterization.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε).

Protocol:

-

Sample Preparation: Prepare a stock solution of benzo[d][1][2]dioxole-2-thione of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[15][16][17]

-

Blank Correction: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Measurement: Record the absorption spectra of the sample solutions from approximately 200 nm to 800 nm.

-

Data Analysis: Identify the λ_max values. Calculate the molar absorptivity (ε) at each peak using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[18][19]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.[20]

-

Emission Spectrum: Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum (e.g., the intense π→π* transition). Scan the emission monochromator over a range of longer wavelengths (e.g., from λ_ex + 20 nm to 800 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To measure the efficiency of the fluorescence process. The comparative method using a well-characterized standard is recommended.[19][21][22][23]

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties in a similar spectral region to the sample.

-

Sample Preparation: Prepare a series of five to six dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectra of all solutions under identical instrument conditions (e.g., excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_F) of the excited state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method.[24]

Protocol:

-

Instrumentation: Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector.

-

Sample Preparation: Use a dilute solution of the sample as prepared for steady-state measurements.

-

Measurement:

-

Excite the sample with the pulsed laser at the absorption maximum.

-

Collect the fluorescence emission at the emission maximum through a monochromator.

-

Record the decay of fluorescence intensity over time.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles).

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay curve with the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

-

Computational Analysis Workflow

Computational chemistry provides a powerful tool to predict and interpret the photophysical properties of molecules. A typical workflow involves Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[11][25][26][27]

Diagram of Computational Workflow:

Caption: Figure 3. Workflow for computational photophysical analysis.

Protocol:

-

Ground State Optimization: Optimize the geometry of the molecule in its electronic ground state (S₀) using DFT with an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)).

-

Vibrational Frequencies: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

Vertical Excitations (Absorption): Using the optimized S₀ geometry, perform a TD-DFT calculation to compute the vertical excitation energies, oscillator strengths, and compositions of the lowest-lying singlet excited states (S₁, S₂, etc.). This will predict the UV-Vis absorption spectrum.

-

Excited State Optimization (Emission): Optimize the geometry of the lowest singlet (S₁) and triplet (T₁) excited states using TD-DFT.

-

Emission Energies: Calculate the vertical emission energy from the optimized S₁ geometry back to the S₀ state to predict the fluorescence spectrum.

-

Intersystem Crossing: Calculate the spin-orbit couplings between the relevant singlet and triplet states (e.g., S₁ and T₁) to evaluate the probability of intersystem crossing.

Conclusion

While benzo[d][1][2]dioxole-2-thione remains an uncharacterized molecule from a photophysical perspective, this guide establishes a clear and robust path forward for its investigation. Based on the well-documented behavior of analogous aromatic thiones, it is predicted to exhibit characteristic n→π* and π→π* absorption bands, with the potential for interesting emissive properties such as S₂ fluorescence or TADF due to its rigid structure.

The detailed experimental and computational workflows provided herein offer a comprehensive and self-validating framework for researchers to not only test these predictions but also to build a complete photophysical profile of this novel compound. The successful characterization of benzo[d][1][2]dioxole-2-thione will contribute valuable knowledge to the field of thiocarbonyl photophysics and may unlock its potential in various applications, from molecular probes to materials science.

References

-

Fang, Y.-G., Zhu, C., Shen, L., Wang, H., & Fang, W.-H. (2022). Nature of excited-state dependent hydrogen bonds and their critical role in determining the photophysical properties of aromatic thioketones. Physical Chemistry Chemical Physics, 24(26), 16045-16053. [Link]

-

Barros, M., & da Silva, J. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 29(16), 3653. [Link]

-

Hurst, D. R., & Smith, D. M. (2024). Benzo[d][1][2]oxathiole-2-thione. Molbank, 2024(3), M1891. [Link]

-

Maciejewski, A., Szymanski, M., & Steer, R. P. (1992). Radiationless Decay of Aromatic Thiones In Solution Selectively Excited to Their S3, S2, S1, and T1 States. The Journal of Physical Chemistry, 96(15), 6314–6319. [Link]

-

Hurst, D. R., & Smith, D. M. (2024). Benzo[d][1][2]oxathiole-2-thione. MDPI. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

-

Maciejewski, A., Szymanski, M., & Steer, R. P. (1986). Thermally activated delayed S1 fluorescence of aromatic thiones. The Journal of Physical Chemistry, 90(23), 6314-6318. [Link]

-

University of Washington. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. (As cited in Horiba's "A Guide to Recording Fluorescence Quantum Yields"). [Link]

-

O'Brien, Z., & T. O'Reilly, E. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(14), 2879-2891. [Link]

-

Maciejewski, A., & Steer, R. P. (1988). Photochemistry of aromatic thiones in their S2 and T1 states. Role of triplet self-quenching and excimer formation. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 84(10), 1693-1704. [Link]

-

Fang, Y.-G., & Fang, W.-H. (2022). Nature of excited-state dependent hydrogen bonds and their critical role in determining the photophysical properties of aromatic thioketones. Physical Chemistry Chemical Physics, 24(26), 16045-16053. [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent Technologies. [Link]

-

Maciejewski, A., & Steer, R. P. (1993). Radiationless Decay of Aromatic Thiones In Solution Selectively Excited to Their S3, S2, S1, and T1 States. The Journal of Physical Chemistry, 97(2), 459-465. [Link]

-

Zhang, Y., & Tantillo, D. J. (2017). Synthesis of Cyclic Thiocarbonates from Thiiranes and CS2 with Silica-Immobilized Catalysts. Industrial & Engineering Chemistry Research, 56(50), 14735-14741. [Link]

-

University of Notre Dame. (n.d.). Good Practices of Fluorescence Spectroscopy. University of Notre Dame. [Link]

-

Agilent. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]

-

Szul-Pietrzak, E., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 27(22), 7808. [Link]

-

Maciejewski, A., Szymanski, M., & Steer, R. P. (1986). Thermally activated delayed S1 fluorescence of aromatic thiones. The Journal of Physical Chemistry, 90(23), 6314-6318. [Link]

-

ECL. (n.d.). ExperimentFluorescenceSpectroscopy. ECL. [Link]

-

Li, J., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. Molecules, 30(9), 2003. [Link]

-

Deb, A., & Datta, A. (2023). Understanding remarkably high triplet quantum yield in thione analogs of perylenediimide: A detailed theoretical study. The Journal of Chemical Physics, 158(21), 214302. [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

-

Santos, D. C. B. D., et al. (2010). On the Use of 2,1,3-benzothiadiazole Derivatives as Selective Live Cell Fluorescence Imaging Probes. Bioorganic & Medicinal Chemistry Letters, 20(20), 6049-6052. [Link]

-

O'Brien, Z., & O'Reilly, E. T. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry, 21(14), 2879-2891. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

Ladeira, S., et al. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Journal of Materials Chemistry C, 12(3), 896-905. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684. [Link]

-

de Mayo, P. (1973). The Photocyclization of Aromatic Thioketones. Canadian Journal of Chemistry, 51(8), 1293-1295. [Link]

-

Cao, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 906853. [Link]

-

Nguyen, T. T., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 59B(11), 1696-1702. [Link]

-

Sanda, F., Takata, T., & Endo, T. (2002). Anionic Ring-Opening Polymerization of Cyclic Thiocarbonates Containing Norbornene and Norbornane Groups Undergoing Volume Expansion on Polymerization. Chemistry Letters, 31(2), 140-141. [Link]

-

Perumal, S., & Vasuki, G. (2001). A facile synthetic approach to cyclic carbonates and thiocarbonates via dianion cyclization. Indian Journal of Chemistry - Section B, 40B(6), 501-503. [Link]

-

Szymanski, M., Maciejewski, A., & Steer, R. P. (1992). Decay dynamics of aromatic thione triplet states in fluid solution. The Journal of Physical Chemistry, 96(20), 7857-7861. [Link]

-

Kumar, A., et al. (2013). Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds: X-ray structure of 1-((benzo[d][1][2]dioxol-5-yl)methyl)-2-((benzo[d][1][2]dioxol-6-yl)methyl)diselane. Journal of Chemical Sciences, 125(5), 1045-1052. [Link]

-

NIST. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST. [Link]

-

Favaro, G., et al. (1996). Photophysical Properties of Some Thienyl Ketones: An Experimental and Theoretical Study. The Journal of Physical Chemistry, 100(44), 17484-17491. [Link]

-

JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Journal of Visualized Experiments. [Link]

-

Lieberman, S. H. (1988). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. DTIC. [Link]

-

ResearchGate. (n.d.). The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones... ResearchGate. [Link]

-

Horiba. (n.d.). Recording Fluorescence Quantum Yields. Horiba. [Link]

-

Chen, C.-H., et al. (1999). Benzo-2,1,3-thiadiazole-based, highly dichroic fluorescent dyes for fluorescent host–guest liquid crystal displays. Journal of Materials Chemistry, 9(5), 1121-1126. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and applications of the sulfur containing analogues of cyclic carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Photochemistry of aromatic thiones in their S2 and T1 states. Role of triplet self-quenching and excimer formation - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Nature of excited-state dependent hydrogen bonds and their critical role in determining the photophysical properties of aromatic thioketones - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02016E [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. agilent.com [agilent.com]

- 17. mt.com [mt.com]

- 18. chemistry.montana.edu [chemistry.montana.edu]

- 19. agilent.com [agilent.com]

- 20. ocf.chem.ucsb.edu [ocf.chem.ucsb.edu]

- 21. chem.uci.edu [chem.uci.edu]

- 22. jasco-global.com [jasco-global.com]

- 23. horiba.com [horiba.com]

- 24. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Radical Stability of 1,3-Benzodioxole-2-thione Intermediates

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its presence in numerous bioactive natural products and synthetic compounds.[1] The introduction of a thione functional group at the 2-position to form 1,3-benzodioxole-2-thione opens avenues for novel synthetic transformations mediated by radical intermediates. This technical guide provides a comprehensive exploration of the generation, stability, and characterization of radical intermediates derived from 1,3-benzodioxole-2-thione. We will delve into the underlying principles governing their stability, present detailed experimental protocols for their study, and discuss their potential applications in the synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging radical chemistry for molecular innovation.

Introduction: The Significance of the 1,3-Benzodioxole Moiety and the Role of Thiones in Radical Chemistry

The 1,3-benzodioxole ring system, also known as methylenedioxyphenyl, is a key pharmacophore found in a wide array of biologically active compounds.[1] Its unique electronic properties and conformational rigidity make it an attractive building block in the design of new therapeutic agents.[1] While much of the chemistry of 1,3-benzodioxoles has focused on electrophilic aromatic substitution and modifications of substituents on the benzene ring, the introduction of a thione group at the 2-position unlocks a rich and versatile area of radical chemistry.

Thionocarbonyl compounds, particularly cyclic thionocarbonates like 1,3-benzodioxole-2-thione, are excellent precursors for the generation of carbon-centered radicals. The seminal work of Barton and McCombie on the deoxygenation of alcohols via their corresponding xanthates and thionocarbonates highlighted the synthetic utility of these intermediates.[2][3] The key to this reactivity lies in the relative weakness of the C-S bond and the thermodynamic driving force of forming a stable C=O bond and a sulfur-tin or sulfur-silicon bond during the radical cascade.[2]

This guide will focus specifically on the radical intermediates generated from 1,3-benzodioxole-2-thione, exploring the factors that influence their stability and the modern techniques used to study them.

Synthesis of 1,3-Benzodioxole-2-thione: A Gateway to Radical Intermediates

The synthesis begins with the formation of the 1,3-benzodioxole ring from catechol. A common method involves the reaction of catechol with a methylene source, such as dichloromethane or formaldehyde, in the presence of a base.[4][5]

A more direct precursor for the thione is catechol itself. The synthesis of cyclic thionocarbonates from 1,2-diols is well-established and typically involves the use of thiophosgene or N,N'-thiocarbonyldiimidazole.[6] A related compound, benzo[d][1][4]oxathiole-2-thione, is synthesized from o-mercaptophenol and thiophosgene.[7][8]

Based on these precedents, a robust two-step synthesis for 1,3-benzodioxole-2-thione can be outlined:

Step 1: Synthesis of 1,3-Benzodioxole from Catechol

A general procedure involves the condensation of catechol with an appropriate methylene source.[4][9]

Step 2: Conversion to 1,3-Benzodioxole-2-thione

The most direct route to the target molecule would involve the reaction of catechol with a thiocarbonylating agent.

Experimental Protocol: Synthesis of 1,3-Benzodioxole-2-thione

Materials:

-

Catechol

-

N,N'-Thiocarbonyldiimidazole (TCDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add catechol (1.0 eq).

-

Dissolve the catechol in anhydrous THF under a positive pressure of argon.

-

In a separate flask, dissolve N,N'-thiocarbonyldiimidazole (1.1 eq) in anhydrous THF.

-

Slowly add the TCDI solution to the catechol solution at room temperature with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 1,3-benzodioxole-2-thione.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Generation and Stability of Radical Intermediates

The C=S bond in 1,3-benzodioxole-2-thione is the key to its utility in radical chemistry. The generation of radical intermediates typically proceeds via the addition of a radical initiator to the sulfur atom, followed by a cascade of reactions. The most well-known example of this is the Barton-McCombie deoxygenation, which, although typically used for deoxygenating alcohols, provides an excellent mechanistic framework for understanding the radical chemistry of cyclic thionocarbonates.[2][10]

Mechanistic Pathway of Radical Generation

The generally accepted mechanism for radical generation from a cyclic thionocarbonate involves the following key steps:

-

Radical Initiation: The reaction is initiated by a radical source, commonly the 2-cyanoprop-2-yl radical generated from the thermal decomposition of azobisisobutyronitrile (AIBN).

-

Addition to the Thiocarbonyl Group: A tributyltin radical (Bu₃Sn•), generated from the reaction of the initiator radical with tributyltin hydride (Bu₃SnH), adds to the sulfur atom of the thione.[2]

-

Ring Opening and Radical Fragmentation: The resulting intermediate undergoes fragmentation. The thermodynamically favorable formation of a stable tributyltin thiocarbonate provides the driving force for the homolytic cleavage of a C-O bond, leading to the formation of a carbon-centered radical.[2]

-

Hydrogen Atom Abstraction: The newly formed carbon-centered radical then abstracts a hydrogen atom from a molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, thus propagating the radical chain.[2]

Caption: Proposed mechanism for radical generation from 1,3-benzodioxole-2-thione.

Factors Influencing Radical Stability

The stability of the generated radical intermediates is a critical factor that determines the efficiency and selectivity of subsequent reactions. Several factors contribute to the stability of these radicals:

-

Resonance Delocalization: The aromatic ring of the 1,3-benzodioxole moiety can delocalize the unpaired electron, thereby stabilizing the radical intermediate.

-

Inductive Effects: The electron-donating nature of the two oxygen atoms in the dioxole ring can influence the electron density at the radical center.

-

Steric Hindrance: Bulky substituents on the aromatic ring can sterically shield the radical center, increasing its persistence by slowing down dimerization and other termination reactions.[11]

-

Nature of the Radical Center: The specific fragmentation pathway of the thionocarbonate will determine the nature of the resulting radical (primary, secondary, or tertiary), which significantly impacts its stability.

Experimental and Computational Characterization of Radical Intermediates

The transient nature of radical intermediates necessitates specialized techniques for their detection and characterization. A combination of spectroscopic and computational methods is typically employed to gain a comprehensive understanding of their structure and stability.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most direct method for detecting and characterizing radical species.[12][13] The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide valuable information about the electronic structure and environment of the unpaired electron.

Materials:

-

1,3-Benzodioxole-2-thione

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous, deoxygenated benzene or toluene

-

EPR spectrometer

-

Quartz EPR tubes

Procedure:

-

Prepare a solution of 1,3-benzodioxole-2-thione, Bu₃SnH (1.5 eq), and AIBN (0.1 eq) in the chosen anhydrous, deoxygenated solvent in a glovebox or under an inert atmosphere.

-

Transfer the solution to a quartz EPR tube and seal it.

-

Place the EPR tube in the cavity of the EPR spectrometer.

-

Record the EPR spectrum at room temperature. For less stable radicals, low-temperature measurements may be necessary.

-

Simulate the experimental spectrum to extract the g-factor and hyperfine coupling constants.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the stability and electronic properties of radical intermediates.[14][15] These calculations can provide insights into:

-

Bond Dissociation Energies (BDEs): Calculation of the BDE of the C-O bonds in the radical adduct can help predict the preferred fragmentation pathway.[15]

-

Radical Stabilization Energies (RSEs): RSEs quantify the stabilizing effect of substituents on the radical center.[14]

-

Spin Density Distribution: Mapping the spin density provides a visual representation of the delocalization of the unpaired electron.[11]

-

Simulated EPR Parameters: Calculated g-factors and hyperfine coupling constants can aid in the interpretation of experimental EPR spectra.[16]

Caption: A typical computational workflow for studying radical intermediates.

Synthetic Applications in Drug Development

The ability to generate carbon-centered radicals from 1,3-benzodioxole-2-thione intermediates opens up a range of synthetic possibilities for the construction of complex molecular architectures relevant to drug discovery.

-

Deoxygenation: The classic Barton-McCombie reaction can be employed for the selective removal of hydroxyl groups in complex intermediates during a total synthesis.[3]

-

C-C Bond Formation: The generated radical intermediates can participate in intermolecular and intramolecular C-C bond-forming reactions, such as Giese additions and radical cyclizations.[17][18] This allows for the construction of novel carbocyclic and heterocyclic ring systems.

-

Fragment-Based Drug Discovery: The 1,3-benzodioxole radical can be used as a reactive fragment for coupling with other molecular scaffolds, providing a rapid route to novel compound libraries.

Conclusion

The radical intermediates derived from 1,3-benzodioxole-2-thione represent a versatile and powerful tool in modern organic synthesis. Their stability is governed by a combination of resonance, inductive, and steric effects, which can be fine-tuned through appropriate substitution on the aromatic ring. The combination of EPR spectroscopy and computational chemistry provides a robust platform for the detailed characterization of these transient species. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the exploitation of the radical chemistry of 1,3-benzodioxole-2-thione and related compounds is poised to play an increasingly important role.

References

-

Google Patents. (2012). Synthetic method of 1, 3-benzodioxole. [9]

-

Taylor & Francis Online. (2024). Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity. [Link][1]

-

Chemistry LibreTexts. (2022). II. Deoxygenation: The Barton-McCombie Reaction. [Link][10]

-

YouTube. (2020). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. [Link][5]

-

CDMF. (2021). High-field/high-frequency EPR spectroscopy on synthetic melanin: on the origin of carbon- centered radicals. [Link][12]

-

Chemistry LibreTexts. (2022). V. Cyclic Thionocarbonates. [Link][6]

-

ResearchGate. (2025). Electron paramagnetic resonance spectra of some sulfur-containing radicals. [Link][13]

-

EThOS. (N.d.). Sulfur-containing radicals: From EPR spectroscopic studies to synthetic methodology. [Link][19]

-

ResearchGate. (2024). Benzo[d][1][4]oxathiole-2-thione. [Link][8]

-

RSC Publishing. (N.d.). Computational methods for investigating organic radical species. [Link][14]

-

PubMed. (1996). Characterization of sulfur-centered radical intermediates formed during the oxidation of thiols and sulfite by peroxynitrite. ESR-spin trapping and oxygen uptake studies. [Link][20]

-

ResearchGate. (2024). Computational Methods for Investigating Organic Radical Species. [Link][15]

-

Publications. (2021). A Quantitative Metric for Organic Radical Stability and Persistence Using Thermodynamic and Kinetic Features. [Link][11]

-

RSC Publishing. (N.d.). EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase. [Link][16]

-

Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link][18]

-

YouTube. (2022). Radical: Barton-McCombie Deoxygenation via Thioxoester. [Link][21]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. cdmf.org.br [cdmf.org.br]

- 13. researchgate.net [researchgate.net]

- 14. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Radical cyclization - Wikipedia [en.wikipedia.org]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Sulfur-containing radicals: From EPR spectroscopic studies to synthetic methodology. - UCL Discovery [discovery.ucl.ac.uk]

- 20. Characterization of sulfur-centered radical intermediates formed during the oxidation of thiols and sulfite by peroxynitrite. ESR-spin trapping and oxygen uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

Methodological & Application

Synthesis of 1,3-Benzodioxole-2-thione from catechol and thiophosgene

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,3-Benzodioxole-2-thione (also known as 1,2-phenylene thionocarbonate) from catechol and thiophosgene. This reagent is a critical intermediate in organic synthesis, particularly for radical deoxygenation reactions (Barton-McCombie type) and as a precursor for various heterocycles.

Abstract

This guide details the synthesis of 1,3-benzodioxole-2-thione via the nucleophilic substitution of thiophosgene by catechol under phase-transfer conditions. The protocol utilizes a biphasic system (CHCl₃/Water) with inorganic base modulation to ensure high yield (>85%) while mitigating the hydrolysis of the moisture-sensitive thiophosgene reagent. Emphasis is placed on the safe handling of thiophosgene, a highly toxic electrophile.

Introduction & Strategic Considerations

The transformation of 1,2-diols into cyclic thionocarbonates is a pivotal step in carbohydrate chemistry and alkene synthesis (Corey-Winter olefination). For aromatic diols like catechol, the resulting 1,3-benzodioxole-2-thione serves as a stable, crystalline thionocarbonyl transfer reagent.

Mechanistic Insight: The reaction proceeds via a double nucleophilic acyl substitution. The catechol is deprotonated by the base to form a mono- or dianion, which attacks the highly electrophilic thiocarbonyl carbon of thiophosgene.

-

First Substitution: Formation of the chlorothionoformate intermediate.

-

Second Substitution: Intramolecular cyclization expelling the second chloride ion.

Experimental Design Choices:

-

Biphasic System (Schotten-Baumann conditions): We utilize a Chloroform/Water mixture. Thiophosgene is soluble in the organic phase, while the phenoxide (catechol dianion) is generated in the aqueous phase. This segregation minimizes the direct hydrolysis of thiophosgene by water before it can react with the nucleophile.

-

Stoichiometry: A slight excess of thiophosgene (1.1 equiv) is used to account for minor hydrolytic losses.

-

Temperature Control: The reaction is exothermic. Maintaining

is critical to prevent runaway hydrolysis and decomposition.

Safety Protocol (Critical)

Hazard: Thiophosgene (CSCl₂) is highly toxic by inhalation and skin absorption. It hydrolyzes to form HCl and toxic gases.

-

Engineering Controls: All operations MUST be performed in a well-ventilated chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and a face shield.

-

Quenching: Have a saturated solution of ammonia or 10% NaOH ready to neutralize any spills.

-

Waste: All glassware must be rinsed with an alkaline solution before removal from the hood.

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Notes |

| Catechol | 110.11 | 1.0 | 11.0 g (100 mmol) | Recrystallize if black/oxidized |

| Thiophosgene | 114.98 | 1.1 | 12.65 g (8.5 mL) | TOXIC . Handle in hood. |

| Sodium Hydroxide | 40.00 | 2.2 | 8.8 g | Dissolved in 100 mL |

| Chloroform | - | Solvent | 100 mL | Dichloromethane is a valid alternative |

Equipment:

-

500 mL 3-neck round-bottom flask (RBF).

-

Mechanical stirrer (preferred over magnetic for biphasic mixing).

-

Pressure-equalizing addition funnel.

-

Ice-water bath.

Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile

-

In the 500 mL RBF, dissolve Sodium Hydroxide (8.8 g) in distilled water (100 mL).

-

Cool the solution to

using an ice bath. -

Add Catechol (11.0 g) to the stirred alkaline solution. The solution will turn dark (green/brown) due to phenoxide formation. Ensure complete dissolution.

Step 2: Thiophosgene Addition

-

Add Chloroform (50 mL) to the reaction flask.

-

Prepare a solution of Thiophosgene (8.5 mL) in Chloroform (50 mL) in the addition funnel.

-

Note: Diluting thiophosgene prevents localized hotspots and runaway reactions.

-

-

Dropwise Addition: Add the thiophosgene solution slowly over 30–45 minutes.

-

Observation: The organic layer will turn orange/red. Vigorous stirring is essential to maximize the interfacial surface area.

-

Temperature: Monitor internal temperature; do not exceed

.

-

Step 3: Reaction & Workup

-

After addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Separation: Transfer the mixture to a separatory funnel. Isolate the organic (lower) layer.

-

Extraction: Extract the aqueous layer once with Chloroform (30 mL) to recover residual product. Combine with the main organic layer.

-

Washing: Wash the combined organic phase with:

-

Water (50 mL)

-

Dilute HCl (0.1 M, 50 mL) – removes unreacted amine/phenoxide traces.

-

Water (50 mL)

-

-

Drying: Dry over anhydrous

for 20 minutes. Filter. -

Concentration: Remove the solvent under reduced pressure (Rotovap) to yield the crude product.

Step 4: Purification

-

Recrystallization: The crude solid is typically recrystallized from Ethanol or a Hexane/Chloroform mixture.

-

Yield: Expected yield is 85–92% (approx. 13–14 g).

Characterization Data

| Property | Expected Value | Notes |

| Appearance | Pale yellow to white crystals | Oxidizes slightly to tan upon storage |

| Melting Point | 152–154 °C | Literature varies; check purity if <145°C |

| Aromatic protons only (symmetric AA'BB') | ||

| Diagnostic Peak: Thione carbon at ~185 ppm | ||

| IR (ATR) | 1250, 1050 cm | Strong bands distinct from carbonyl |

Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism

The following diagram illustrates the stepwise nucleophilic attack and cyclization process.

Caption: Stepwise mechanism showing activation of catechol and dual nucleophilic substitution on the thiocarbonyl center.

Figure 2: Experimental Workflow

This flow chart guides the researcher through the critical physical steps of the protocol.

Caption: Operational workflow for the biphasic synthesis of 1,3-benzodioxole-2-thione.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Thiophosgene | Ensure temperature stays <10°C during addition. Increase stirring speed to improve phase transfer. |

| Dark/Tar Product | Oxidation of Catechol | Perform reaction under Nitrogen atmosphere. Use fresh catechol. |

| Emulsion | Surfactant effect of impurities | Add Brine (saturated NaCl) to break emulsion; filter through Celite if necessary. |

References

-

Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. Link

-

Corey, E. J., & Winter, R. A. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. Link

-

Levin, J. I., et al. (1982). Thiocarbonylates in organic synthesis. Synthetic Communications, 12(13), 989-993. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Thiophosgene. Link

Sources

Application Notes and Protocols for the TCDI-Mediated Synthesis of Benzodioxole Thiones

Introduction: The Strategic Utility of Benzodioxole Thiones and the Role of TCDI

Benzodioxole thiones are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The inherent structural motifs of these molecules make them valuable precursors for the synthesis of a variety of more complex chemical entities. A primary application of benzodioxole thiones is in the Corey-Winter olefination reaction, where they serve as key intermediates for the stereospecific conversion of 1,2-diols to alkenes. This transformation is a powerful tool in the synthetic chemist's arsenal for the construction of intricate molecular architectures.

The synthesis of these thiones is efficiently achieved through the reaction of catechols with a thiocarbonylating agent. While historical methods have employed highly toxic reagents like thiophosgene, modern synthetic practices favor safer and more manageable alternatives. 1,1'-Thiocarbonyldiimidazole (TCDI) has emerged as a superior reagent for this purpose. TCDI is a stable, crystalline solid that acts as a thiocarbonyl transfer agent, effectively converting 1,2-diols, such as catechols, into their corresponding cyclic thionocarbonates. Its ease of handling and the avoidance of noxious byproducts make it an experimentally advantageous choice for laboratory-scale synthesis.

These application notes provide a comprehensive guide to the synthesis of benzodioxole thiones from catechols using TCDI, covering the underlying mechanism, a detailed experimental protocol, and best practices for characterization and troubleshooting.

Reaction Mechanism: A Stepwise Look at Thionocarbonate Formation

The reaction between a catechol and TCDI proceeds through a well-established mechanism involving nucleophilic attack and subsequent elimination of imidazole. The process can be dissected into the following key steps:

-

Initial Nucleophilic Attack: One of the hydroxyl groups of the catechol acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon of TCDI. This initial attack leads to the formation of a tetrahedral intermediate.

-

First Imidazole Elimination: The tetrahedral intermediate collapses, eliminating a molecule of imidazole and forming a more stable intermediate. This step is driven by the formation of the thermodynamically stable imidazole byproduct.

-

Intramolecular Cyclization: The remaining hydroxyl group of the catechol then performs an intramolecular nucleophilic attack on the newly formed thiocarbonyl group. This cyclization step leads to the formation of the five-membered benzodioxole ring.

-

Second Imidazole Elimination: A final elimination of a second molecule of imidazole from the cyclized intermediate yields the desired benzodioxole thione product.

This stepwise process ensures a clean and efficient conversion of the starting catechol to the target thionocarbonate.

Figure 1: Simplified workflow of the TCDI-mediated synthesis of benzodioxole thiones from catechols.

Experimental Protocol: Synthesis of 1,3-Benzodioxole-2-thione

This protocol details the synthesis of the parent compound, 1,3-benzodioxole-2-thione, from catechol and TCDI. The procedure can be adapted for substituted catechols with appropriate modifications to the reaction conditions and purification methods.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Catechol | 110.11 | 1.10 g | 10.0 | 1.0 |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 178.22 | 1.96 g | 11.0 | 1.1 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 2 x 25 mL | - | - |

| Brine | - | 25 mL | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

| Silica Gel (for column chromatography) | - | As needed | - | - |

| Hexane/Ethyl Acetate (for elution) | - | As needed | - | - |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet and outlet (or drying tube)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add catechol (1.10 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the catechol is completely dissolved.

-

Inert Atmosphere: Flush the flask with nitrogen gas to create an inert atmosphere. This is crucial as TCDI is moisture-sensitive.

-

Addition of TCDI: Slowly add 1,1'-thiocarbonyldiimidazole (1.96 g, 11.0 mmol) to the stirred solution at room temperature. The addition should be done in portions over 5-10 minutes to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). This will remove any unreacted TCDI and imidazole byproducts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate to afford the pure 1,3-benzodioxole-2-thione as a solid.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.10-7.30 (m, 4H, Ar-H). The aromatic protons are expected to appear as a complex multiplet in this region.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~190 (C=S), ~145 (Ar-C-O), ~125 (Ar-C-H), ~110 (Ar-C-H). The thiocarbonyl carbon will be significantly downfield.

-

IR (KBr, cm⁻¹): ν ~1300-1200 (C=S stretch), ~1250 (C-O stretch), ~1600, 1480 (aromatic C=C stretch).

-

Mass Spectrometry (EI): m/z (%) = 168 [M]⁺. The molecular ion peak is expected at the calculated molecular weight of the product.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended reaction time, a slight excess of TCDI (up to 1.2 equivalents) can be added. Gentle warming of the reaction mixture to 30-40 °C may also facilitate the reaction, but should be done cautiously to avoid side product formation.

-

Moisture Sensitivity: TCDI readily hydrolyzes in the presence of moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use of anhydrous solvents is mandatory for optimal results.

-

Purification Challenges: The imidazole byproduct is water-soluble and can be effectively removed during the aqueous work-up. If the crude product is an oil that is difficult to purify by crystallization, column chromatography is the recommended method. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity will typically provide good separation.

-

Product Stability: While generally stable, prolonged exposure of the benzodioxole thione to light and air may lead to gradual decomposition. It is advisable to store the purified product in a cool, dark place under an inert atmosphere.

Safety Precautions

-

1,1'-Thiocarbonyldiimidazole (TCDI): TCDI is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations involving DCM should be performed in a fume hood.

-

General Handling: Standard laboratory safety practices should be followed at all times.

References

-

Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. [Link]

-

MDPI. (2024). Benzo[d][1][2]oxathiole-2-thione. Molbank, 2024(2), M1891. [Link]

- PubChem. (n.d.). 1,3-benzodioxole-2-thione. PubChemLite.

- Sigma-Aldrich. (n.d.). Safety Data Sheet for 1,1'-Thiocarbonyldiimidazole.

Sources

Application Notes & Protocols: Leveraging 1,3-Benzodioxole-2-thione Derivatives as Radical Precursors in Modern Organic Synthesis

Introduction: The Enduring Power of Radical Deoxygenation

In the landscape of synthetic organic chemistry, the selective removal of a hydroxyl group—a deoxygenation reaction—remains a cornerstone transformation. It is a critical step in the synthesis of natural products, the modification of complex pharmaceutical intermediates, and the generation of hydrocarbon scaffolds. Among the arsenal of methods developed for this purpose, the Barton-McCombie deoxygenation stands out for its reliability and broad applicability, particularly for sterically hindered or sensitive substrates.[1] This reaction proceeds via a radical chain mechanism, necessitating the conversion of a target alcohol into a suitable thiocarbonyl derivative, which then acts as the radical precursor.[2]

This guide focuses on the strategic use of derivatives of 1,3-Benzodioxole-2-thione as efficient thiocarbonylating agents to generate these radical precursors. We will explore the underlying principles, provide detailed, field-tested protocols, and discuss the mechanistic rationale behind this powerful synthetic sequence.

The Radical Precursor: Activating Alcohols with 1,3-Benzodioxole Derivatives

The core principle of the Barton-McCombie reaction is a two-step process: activation and reduction.[3] The hydroxyl group is first converted into a thiocarbonyl derivative, which is then subjected to a radical initiator and a hydrogen atom source to furnish the deoxygenated product.[4]

The choice of the thiocarbonylating agent is crucial. While reagents like 1,1'-thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate are common, derivatives of 1,3-Benzodioxole-2-thione offer a stable and effective alternative for creating the necessary O-alkyl O-aryl thionocarbonate intermediate. The 1,3-benzodioxole moiety provides a rigid, electron-rich aromatic system that facilitates a clean and efficient radical reaction.

The overall workflow is visualized below.

Mechanistic Insights: The Radical Chain Reaction

Understanding the mechanism is key to appreciating the causality behind the experimental design. The reaction proceeds through a classic radical chain process involving initiation, propagation, and termination steps.[4]

-

Initiation: The reaction is initiated by the thermal decomposition of an initiator, typically 2,2'-azobisisobutyronitrile (AIBN), upon heating. This generates two cyanopropyl radicals, which then abstract a hydrogen atom from tributyltin hydride (Bu₃SnH) to produce the key chain-carrying tributyltin radical (Bu₃Sn•).[3]

-

Propagation: This is a two-step cycle:

-

Step A: The highly thiophilic Bu₃Sn• radical attacks the sulfur atom of the thionocarbonate intermediate. This addition is followed by fragmentation to form a very stable S-Sn bond, releasing the desired alkyl radical (R•) and an O-(1,3-benzodioxolyl) S-(tributylstannyl) dithiocarbonate byproduct. The formation of the strong tin-sulfur bond is a major driving force for the reaction.[4]

-

Step B: The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH. This quenches the alkyl radical to yield the final deoxygenated alkane product (R-H) and regenerates the Bu₃Sn• radical, which can then continue the chain reaction.[2]

-

-

Termination: The reaction is terminated by any combination of two radical species.

Application Protocol 1: Deoxygenation of a Secondary Alcohol

This section provides a detailed, two-part protocol for the deoxygenation of a representative secondary alcohol, cyclohexanol.

Part A: Synthesis of the O-Cyclohexyl O-(1,3-benzodioxolyl) Thionocarbonate Intermediate

Causality: This step converts the alcohol into the reactive thiocarbonyl derivative. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation to the alkoxide, which is a much more potent nucleophile than the parent alcohol. The reaction is performed under an inert atmosphere to prevent quenching of the base and the reactive alkoxide by atmospheric moisture.[5]

Materials:

-

Cyclohexanol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

O-(1,3-benzodioxolyl) chlorothionoformate (or a similar phenoxythiocarbonyl chloride derivative)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

-

Alkoxide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Dissolve cyclohexanol (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 15 minutes.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 10 minutes and then warm to room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium salt.

-